5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide

Process chemistry Regioselective hydrolysis Large-scale separation

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide (CAS 1454848-66-8, molecular formula C₇H₉N₃O, MW 151.17) is a bicyclic heteroaromatic scaffold comprising a pyrrole ring fused to a pyrazole ring, bearing a primary carboxamide substituent at the 2-position. The compound belongs to the dihydropyrrolo[1,2-b]pyrazole class, a privileged fragment in medicinal chemistry that has been incorporated into inhibitors of transforming growth factor-β type I receptor kinase (ALK5), receptor-interacting protein 1 (RIP1) kinase, and β-secretase (BACE).

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
CAS No. 1454848-66-8
Cat. No. B13006234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide
CAS1454848-66-8
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESC1CC2=CC(=NN2C1)C(=O)N
InChIInChI=1S/C7H9N3O/c8-7(11)6-4-5-2-1-3-10(5)9-6/h4H,1-3H2,(H2,8,11)
InChIKeyLDYLUOIANHBKAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide (CAS 1454848-66-8): Bicyclic Heteroaryl Carboxamide Building Block for Kinase and β-Lactamase Inhibitor Programs


5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide (CAS 1454848-66-8, molecular formula C₇H₉N₃O, MW 151.17) is a bicyclic heteroaromatic scaffold comprising a pyrrole ring fused to a pyrazole ring, bearing a primary carboxamide substituent at the 2-position . The compound belongs to the dihydropyrrolo[1,2-b]pyrazole class, a privileged fragment in medicinal chemistry that has been incorporated into inhibitors of transforming growth factor-β type I receptor kinase (ALK5), receptor-interacting protein 1 (RIP1) kinase, and β-secretase (BACE) . The 2-carboxamide regioisomer is distinguished from its 3-carboxamide counterpart by differential hydrolytic stability, enabling regioselective synthetic transformations that are critical for downstream drug candidate assembly .

Why 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide Is Not Interchangeable with Its 3-Carboxamide Isomer or 2-Carboxylic Acid Analog


Substituting the 2-carboxamide with the 3-carboxamide regioisomer (CAS 2089326-01-0) or the 2-carboxylic acid analog (CAS 796729-03-8) introduces critical differences in both synthetic processability and target-binding geometry. The 2- and 3-substituted isomers exhibit markedly different alkaline hydrolysis rates—a property exploited at kilogram scale for nonchromatographic separation of the corresponding ethyl esters . In medicinal chemistry applications, the carboxamide at position 2 presents a hydrogen-bond donor/acceptor vector that is geometrically distinct from position 3; crystallographic evidence from TGF-β receptor I kinase inhibitor complexes demonstrates that the 3-position aryl substituents, rather than the 2-position, project into the kinase ATP-binding pocket, making the regiochemistry of the core scaffold a determinant of inhibitor orientation . Replacing the carboxamide with a carboxylic acid alters both the hydrogen-bonding pharmacophore and the ionization state at physiological pH, which can substantially affect membrane permeability and target engagement .

Quantitative Differentiation Evidence: 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide vs. Closest Analogs


Regiochemical Hydrolysis Selectivity: 2-Carboxylate Isomer Hydrolyzes While 3-Carboxylate Isomer Remains Intact Under Alkaline Conditions

The isomeric mixture of ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate (isomer 14) and ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate (isomer 15) demonstrated remarkably different stabilities toward alkaline hydrolysis. Under optimized conditions (KOH/ethanol), the 2-carboxylate isomer underwent complete hydrolysis to the corresponding potassium carboxylate salt while the 3-carboxylate isomer remained intact, enabling a nonchromatographic, kilogram-scale separation . This differential reactivity is attributed to both steric hindrance at the 3-position (peri −CH₂− group of the dihydro-pyrrole ring) and electronic factors that render the 2-ester more electrophilic . The 2-carboxamide target compound (CAS 1454848-66-8) is the direct downstream amidation product of this selectively hydrolyzed 2-carboxylic acid, conferring a practical manufacturing advantage: the 2-carboxamide can be prepared as a single regioisomer without chromatographic purification, whereas the 3-carboxamide (CAS 2089326-01-0) requires chromatographic separation from its 2-isomer contaminant when derived from the mixed ester precursor .

Process chemistry Regioselective hydrolysis Large-scale separation β-Lactamase inhibitor intermediates

Validated Synthetic Route to 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde: An Exclusive Intermediate Accessible Only from the 2-Carboxylate/Carboxamide Series

The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde intermediate—exclusively accessible from the 2-carboxylate or 2-carboxamide series—was identified as a key intermediate in the large-scale synthesis of bicyclic heteroaryl-substituted 6-alkylidene penems, a class of broad-spectrum β-lactamase inhibitors . The 3-substituted isomer cannot be converted to this specific carbaldehyde without skeletal rearrangement. This establishes a unique and validated industrial application for the 2-carboxamide building block that has no equivalent in the 3-substituted series .

β-Lactamase inhibitors 6-Alkylidene penems Bicyclic heteroaryl carboxaldehydes Antibiotic resistance

Patent-Validated Scaffold for RIP1 Kinase Inhibitors: 2-Carboxamide Core Motif in EP3781571B1

European Patent EP3781571B1 (Hoffmann-La Roche) explicitly claims N-[4-oxo-2,3-dihydro-pyrido[3,2-b][1,4]oxazepin-3-yl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide derivatives as RIP1 kinase inhibitors for treating inflammatory conditions including irritable bowel syndrome (IBS) . The 2-carboxamide linkage is structurally essential: the patent's Markush structure specifies the 2-carboxamide as the connection point between the pyrrolopyrazole core and the tricyclic oxazepinone warhead, establishing a defined vector that positions the bicyclic scaffold in the RIP1 kinase binding site . In contrast, the 3-carboxamide regioisomer would project the core scaffold in a different orientation, incompatible with the binding mode claimed in the patent's structure-activity relationship .

RIP1 kinase Inflammation Irritable bowel syndrome Cell death

BACE Inhibitor Derivative with Quantified IC₅₀: 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide as the Amide Linker in a Thiazin-Thiazolyl Conjugate

A derivative bearing the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide moiety—N-{2-[(4aR,6S,8aR)-2-amino-6-methyl-4,4a,5,6-tetrahydropyrano[3,4-d][1,3]thiazin-8a(8H)-yl]-1,3-thiazol-4-yl}-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide (US10166216, Compound 23; US9605007, Example 69)—was tested against human β-secretase 1 (BACE1) and showed an IC₅₀ of 6,200 nM . The same compound was also profiled against tyrosine-protein kinase receptor UFO (AXL) and showed an IC₅₀ > 20,000 nM, indicating selectivity for BACE1 over AXL in this chemotype . The 2-carboxamide serves as the amide linker connecting the thiazole-bearing BACE1-binding moiety to the pyrrolopyrazole core; substitution at the 3-position would alter the exit vector geometry and is not represented in the Pfizer patent exemplifying this series .

BACE1 Alzheimer's disease β-Secretase Amyloid beta

Commercial Purity and Physical Form Differentiation: 2-Carboxamide vs. 3-Carboxamide Isomer

Commercial sourcing data indicates that 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide (CAS 1454848-66-8) is available as a solid with a minimum purity specification of 95% (AKSci) to 97% (Leyan) . The 3-carboxamide isomer (CAS 2089326-01-0) is also commercially available with a 95% purity specification (AKSci) . However, as established by the Nikitenko et al. (2006) process, the 2-isomer benefits from a chromatography-free manufacturing route that inherently produces higher isomeric purity; residual 3-isomer contamination in the 3-carboxamide product cannot be ruled out without explicit isomeric purity certification . Both isomers share the same molecular formula (C₇H₉N₃O) and molecular weight (151.17), making isomeric purity assessment by LC-MS alone insufficient without a chiral or isomeric separation method.

Chemical procurement Building block purity Solid form handling Synthetic accessibility

Procurement-Relevant Application Scenarios for 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide


RIP1 Kinase Inhibitor Lead Optimization Programs

Medicinal chemistry teams pursuing RIP1 kinase inhibitors for inflammatory bowel disease or related indications should preferentially procure the 2-carboxamide isomer (CAS 1454848-66-8) as the core building block. EP3781571B1 (Hoffmann-La Roche) establishes composition-of-matter precedent for N-[4-oxo-2,3-dihydro-pyrido[3,2-b][1,4]oxazepin-3-yl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide derivatives as RIP1 inhibitors . The 2-carboxamide serves as the essential linker connecting the pyrrolopyrazole core to the tricyclic oxazepinone pharmacophore; the 3-carboxamide isomer would present an incompatible exit vector geometry. Procurement of the 2-isomer ensures structural alignment with the patent-protected SAR landscape.

β-Lactamase Inhibitor Intermediate Synthesis at Scale

Process chemistry groups developing bicyclic heteroaryl-substituted 6-alkylidene penems as broad-spectrum β-lactamase inhibitors should use the 2-carboxamide as the starting point for generating the critical 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde intermediate. The Nikitenko et al. (2006) process demonstrated that only the 2-substituted isomer can be selectively hydrolyzed and converted to this carbaldehyde at kilogram scale, with isolation of the potassium carboxylate salt by simple filtration . The 3-substituted isomer cannot access this carbaldehyde without skeletal rearrangement, making the 2-carboxamide the sole viable regioisomer for this established industrial route.

BACE1 Inhibitor Fragment-Based or Structure-Guided Design

For Alzheimer's disease programs targeting BACE1, the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide scaffold provides a validated amide linker motif with a public-domain IC₅₀ benchmark of 6,200 nM (BindingDB BDBM313013; Pfizer US10166216 Compound 23) . The selectivity window against AXL kinase (IC₅₀ > 20,000 nM) offers a preliminary selectivity baseline for triaging new analogs. Researchers can use this benchmark to assess whether their novel 2-carboxamide conjugates improve upon the 6.2 μM starting point, with confidence that the 2-substitution pattern is consistent with the Pfizer patent exemplars.

Scaffold-Hopping and Kinase Selectivity Profiling Studies

Investigators conducting kinase selectivity profiling across the pyrrolo[1,2-b]pyrazole scaffold family should select the 2-carboxamide as a representative unsubstituted core to compare against 5,5-dimethyl-substituted derivatives (DPPs) that have established submicromolar ALK5 inhibitory activity . The non-dimethylated 2-carboxamide provides a less sterically encumbered baseline scaffold that can reveal the contribution of the 5,5-dimethyl group to potency and selectivity, as the dimethylated series (e.g., Řezníčková et al., Eur. J. Med. Chem. 2017) demonstrated ALK5 IC₅₀ values in the submicromolar range while the unsubstituted core is primarily documented in RIP1 and BACE contexts rather than ALK5 .

Quote Request

Request a Quote for 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.